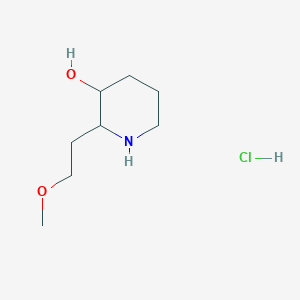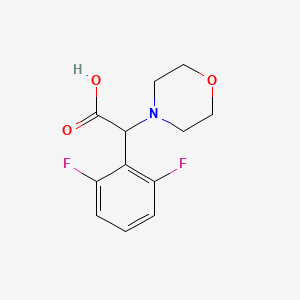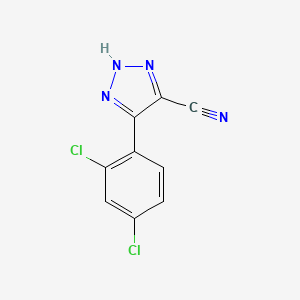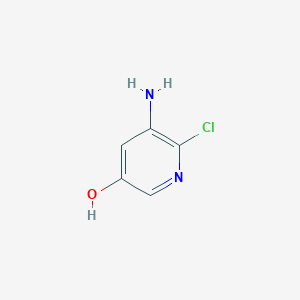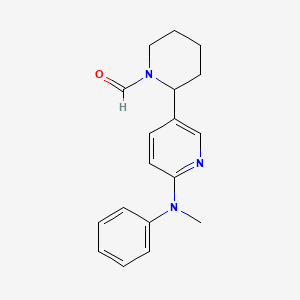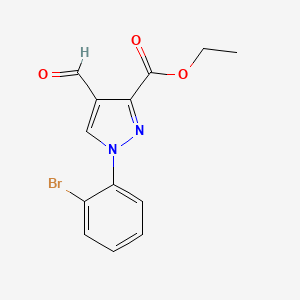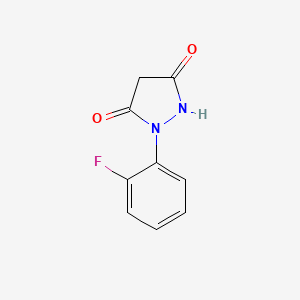
6-(Chloromethyl)-2,3'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Chloromethyl)-2,3’-bipyridine: is an organic compound that belongs to the class of bipyridines, which are heterocyclic compounds containing two pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-2,3’-bipyridine typically involves the chloromethylation of 2,3’-bipyridine. One common method is the reaction of 2,3’-bipyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 6-(Chloromethyl)-2,3’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chloromethyl group in 6-(Chloromethyl)-2,3’-bipyridine can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bipyridine ring can lead to the formation of dihydrobipyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azido-bipyridine, thiocyanato-bipyridine, and methoxy-bipyridine can be formed.
Oxidation Products: Various oxidized derivatives of bipyridine.
Reduction Products: Dihydrobipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-(Chloromethyl)-2,3’-bipyridine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of ligands in coordination chemistry and catalysis.
Biology: In biological research, 6-(Chloromethyl)-2,3’-bipyridine derivatives are studied for their potential as enzyme inhibitors and probes for studying biological pathways.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: In the industrial sector, 6-(Chloromethyl)-2,3’-bipyridine is used in the synthesis of specialty chemicals and materials. It is also employed in the development of advanced materials for electronic and photonic applications.
Wirkmechanismus
The mechanism of action of 6-(Chloromethyl)-2,3’-bipyridine involves its interaction with molecular targets through the chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to inhibition or modification of their activity. The bipyridine moiety can also coordinate with metal ions, forming complexes that can modulate biological pathways or catalytic processes.
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4,4’-Bipyridine: Similar bipyridine structure but with different substitution patterns, leading to different reactivity and applications.
6-Methyl-2,3’-bipyridine: Contains a methyl group instead of a chloromethyl group, resulting in different chemical properties and reactivity.
Uniqueness: 6-(Chloromethyl)-2,3’-bipyridine is unique due to the presence of the chloromethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
Molekularformel |
C11H9ClN2 |
|---|---|
Molekulargewicht |
204.65 g/mol |
IUPAC-Name |
2-(chloromethyl)-6-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H9ClN2/c12-7-10-4-1-5-11(14-10)9-3-2-6-13-8-9/h1-6,8H,7H2 |
InChI-Schlüssel |
OCJZWNLPUUQUTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C2=CN=CC=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


